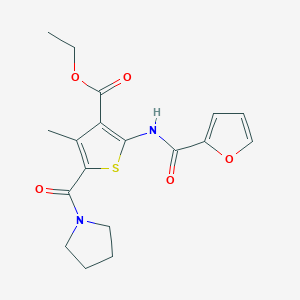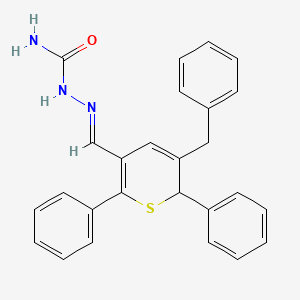![molecular formula C20H20N6 B5371068 2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5371068.png)
2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine involves its ability to inhibit protein kinase enzymes. This inhibition leads to the disruption of various cellular processes, including cell growth and division, and ultimately results in the antitumor, anti-inflammatory, and antifungal effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of fungal organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine in lab experiments is its ability to selectively inhibit protein kinase enzymes. This allows for the study of specific cellular processes that are regulated by these enzymes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine. One direction is the development of more potent and selective inhibitors of protein kinase enzymes. Another direction is the study of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, the potential use of this compound as an antifungal agent warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine involves the reaction of 2,4-dichloropyrimidine with 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazole in the presence of a base such as potassium carbonate. The resulting compound is then treated with isopropylamine to obtain this compound.
Applications De Recherche Scientifique
2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine has been found to have potential applications in various fields of scientific research. It has been studied for its antitumor, anti-inflammatory, and antifungal properties. This compound has also been found to have potential as an inhibitor of protein kinase enzymes, which are involved in various cellular processes.
Propriétés
IUPAC Name |
4-[1-[(1-phenylpyrazol-4-yl)methyl]imidazol-2-yl]-2-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-15(2)19-21-9-8-18(24-19)20-22-10-11-25(20)13-16-12-23-26(14-16)17-6-4-3-5-7-17/h3-12,14-15H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYZPODLVDKBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)C2=NC=CN2CC3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinecarboxamide](/img/structure/B5370988.png)
![4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}pyrimidin-2-amine](/img/structure/B5370992.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-diazepane](/img/structure/B5371007.png)
![N'-{[5-(2-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5371016.png)
![7-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5371022.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(isoxazol-5-ylmethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5371029.png)

![4-tert-butyl-N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5371034.png)
![2-butyl-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371042.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5371045.png)
![2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5371053.png)

![N,N,4-trimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5371065.png)